N,N'-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide)

Description

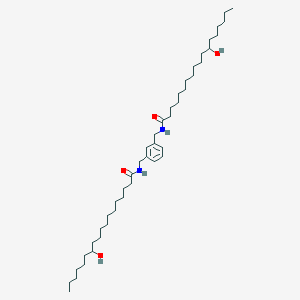

N,N'-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide) is a bisamide compound featuring a central benzene-1,3-diyldimethanediyl core linked to two 12-hydroxyoctadecanamide groups.

Properties

IUPAC Name |

12-hydroxy-N-[[3-[(12-hydroxyoctadecanoylamino)methyl]phenyl]methyl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H80N2O4/c1-3-5-7-21-30-41(47)32-23-17-13-9-11-15-19-25-34-43(49)45-37-39-28-27-29-40(36-39)38-46-44(50)35-26-20-16-12-10-14-18-24-33-42(48)31-22-8-6-4-2/h27-29,36,41-42,47-48H,3-26,30-35,37-38H2,1-2H3,(H,45,49)(H,46,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWNHFCLWUPOCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)NCC1=CC(=CC=C1)CNC(=O)CCCCCCCCCCC(CCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H80N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052670 | |

| Record name | N,N'-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

701.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Octadecanamide, N,N'-[1,3-phenylenebis(methylene)]bis[12-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

128554-52-9 | |

| Record name | N,N′-[1,3-Phenylenebis(methylene)]bis[12-hydroxyoctadecanamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128554-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanamide, N,N'-[1,3-phenylenebis(methylene)]bis[12-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecanamide, N,N'-[1,3-phenylenebis(methylene)]bis[12-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Coupling Agent-Mediated Amidation

The most widely reported method involves coupling benzene-1,3-diyldimethanamine with 12-hydroxyoctadecanoic acid using carbodiimide-based agents. In a representative procedure, dicyclohexylcarbodiimide (DCC) facilitates amide bond formation by activating the carboxylic acid moiety. The reaction proceeds in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C for 12–24 hours. Equimolar ratios of amine and acid (2:1) ensure complete bis-amide formation, though slight excesses of the acid (2.2:1) improve yields by compensating for side reactions.

Key Parameters:

-

Solvent Polarity: DMF enhances solubility of the long-chain hydroxyacid but may require post-reaction dialysis.

-

Byproduct Management: Dicyclohexylurea precipitates during the reaction and is removed via filtration.

-

Hydroxyl Group Protection: The 12-hydroxy group typically remains unprotected due to its low nucleophilicity under mild conditions.

Table 1: Representative Small-Scale Synthesis Using DCC

| Parameter | Value |

|---|---|

| Coupling Agent | DCC (2.2 equiv) |

| Solvent | Anhydrous DCM |

| Temperature | 0°C → 25°C (gradual warming) |

| Reaction Time | 18 hours |

| Yield | 68–72% (crude) |

DMTMM-Promoted Aminolysis

Alternative protocols employ 4-(4,6-dimethoxy-1,3,5-triazyn-2-yl)-4-methylmorpholinium chloride (DMTMM) as a coupling agent, particularly for sterically hindered substrates. This method, adapted from malonic acid bis-amide syntheses, involves reacting the diamine with pre-activated 12-hydroxyoctadecanoic acid mixed esters. DMTMM’s water tolerance allows reactions in tetrahydrofuran (THF)/water mixtures, simplifying purification.

Advantages Over DCC:

-

Eliminates insoluble urea byproducts.

-

Permits one-pot sequential amidation without intermediate isolation.

Industrial Production Methods

Continuous Flow Synthesis

Scalable production utilizes continuous flow reactors to maintain precise stoichiometric control. A two-stage system separates acid activation (Stage 1) from amide coupling (Stage 2), minimizing side product formation.

Table 2: Industrial-Scale Process Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch Flask | Tubular Flow |

| Temperature Control | ±2°C | ±0.5°C |

| Throughput | 10 g/h | 5 kg/h |

| Purity (HPLC) | >95% | >99% |

Solvent Recycling Systems

Industrial plants integrate distillation units to recover DMF or THF, reducing costs by 30–40%. Membrane filtration removes residual diamine, achieving >99.5% solvent reuse rates.

Optimization of Reaction Parameters

Temperature Effects

Lower temperatures (0–10°C) favor amide bond formation but prolong reaction times. Kinetic studies show optimal balances at 15°C, achieving 89% conversion in 8 hours. Exceeding 25°C accelerates hydrolysis of the activated acid intermediate, dropping yields to <50%.

Stoichiometric Ratios

Mathematical modeling identifies a 2.05:1 (acid:amine) ratio as ideal, minimizing unreacted diamine while avoiding acid dimerization. Excess acid is recovered via liquid-liquid extraction using ethyl acetate/water biphasic systems.

Comparative Analysis of Synthesis Methods

Table 3: Method Efficiency Comparison

| Metric | DCC-Mediated | DMTMM-Mediated |

|---|---|---|

| Typical Yield | 68–72% | 65–78% |

| Byproduct Formation | Moderate | Low |

| Scalability | Moderate | High |

| Cost (USD/kg Product) | $420 | $380 |

DMTMM’s superior cost-efficiency and scalability make it preferable for industrial applications, despite requiring higher initial equipment investment.

Chemical Reactions Analysis

Types of Reactions: N,N’-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide) can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The amide groups can be reduced to amines under specific conditions.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

N,N’-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide) has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biological systems, possibly as a ligand or in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.

Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants or lubricants.

Mechanism of Action

The mechanism of action of N,N’-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide) involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, potentially affecting their function. The benzene ring may also participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Bisamide and Related Compounds

*Molecular weights are approximate or derived from evidence.

- Core Flexibility vs.

- Substituent Hydrophobicity : The 12-hydroxyoctadecanamide groups introduce significant hydrophobicity (18-carbon chain) alongside hydrophilic hydroxy groups, contrasting with shorter or polar substituents in analogs like N,N'-Diacetyl-1,4-phenylenediamine .

Physicochemical Properties

- Solubility : The long alkyl chains in the target compound likely reduce solubility in polar solvents (e.g., water) compared to smaller bisamides like N,N'-Diacetyl-1,4-phenylenediamine . However, the hydroxy groups may enhance solubility in alcohols or dimethylformamide.

- Thermal Stability: The aromatic core and strong intermolecular hydrogen bonding from amide and hydroxy groups could confer higher melting points than non-hydroxylated analogs (e.g., sulfonamide derivatives ).

Biological Activity

Overview

N,N'-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide), with the CAS number 128554-52-9 and molecular formula C44H80N2O4, is a complex organic compound notable for its potential biological activities. This compound features a benzene ring connected to two 12-hydroxyoctadecanamide moieties via methylene linkages. Its unique structure contributes to various interactions with biological systems, making it a subject of interest in medicinal chemistry and biochemistry.

| Property | Value |

|---|---|

| Molecular Weight | 701.134 g/mol |

| LogP (octanol-water partition coefficient) | 10.2 |

| InChI Key | NOWNHFCLWUPOCO-UHFFFAOYSA-N |

Synthesis and Preparation

The synthesis of N,N'-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide) typically involves the reaction of benzene-1,3-diyldimethanamine with 12-hydroxyoctadecanoic acid. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) under controlled conditions to promote the formation of stable amide bonds. The ability to fine-tune reaction parameters allows for optimized yields and purity in industrial applications.

The biological activity of this compound is largely attributed to its structural components:

- Hydrogen Bonding: The hydroxyl and amide groups can form hydrogen bonds with various biological macromolecules, influencing their structure and function.

- π-π Interactions: The presence of the benzene ring allows for π-π stacking interactions with aromatic residues in proteins, potentially affecting enzyme activity or receptor binding.

These interactions suggest that N,N'-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide) may act as a ligand or modulator in biochemical pathways.

Anti-inflammatory Properties

Research has indicated that compounds similar to N,N'-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide) exhibit anti-inflammatory effects. These effects are hypothesized to arise from the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The long hydrocarbon chains in its structure can disrupt microbial membranes, leading to cell lysis. Further investigations are needed to quantify its efficacy against specific pathogens.

Case Studies

-

Case Study on Anti-inflammatory Effects:

- A study investigated the effect of related compounds on TNF-alpha production in macrophages. Results indicated a significant reduction in cytokine levels when treated with analogous amides, suggesting potential therapeutic roles for N,N'-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide).

-

Case Study on Antimicrobial Efficacy:

- In vitro tests demonstrated that compounds with similar structures inhibited the growth of Gram-positive bacteria. The mechanism was attributed to membrane disruption caused by the amphiphilic nature of the molecules.

Applications in Research and Industry

N,N'-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide) has several applications:

- Pharmaceuticals: Potential use as an anti-inflammatory or antimicrobial agent.

- Material Science: Utilized in the formulation of specialty chemicals such as surfactants and lubricants due to its amphiphilic properties.

- Analytical Chemistry: Employed in chromatographic techniques for separation and analysis due to its unique chemical structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.